Crotarbital

Description

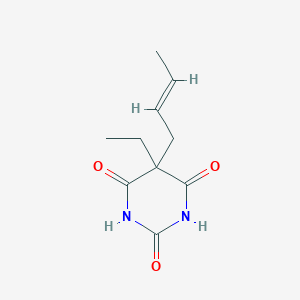

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-but-2-enyl]-5-ethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3,5H,4,6H2,1-2H3,(H2,11,12,13,14,15)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMOHCLEINXVBG-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(C(=O)NC(=O)NC1=O)C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2933-25-7 (hydrochloride salt) | |

| Record name | Crotarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952-67-6 | |

| Record name | Crotarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-butenyl)-5-ethyl-1H,3H,5H-pyrimidine-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXW2HL5JU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Chemical Modifications Research of Crotarbital

Academic Synthesis Methodologies for Crotarbital and Analogs

While no specific synthetic routes for this compound have been documented, the synthesis of its core barbiturate (B1230296) scaffold is well-established. Future research into this compound's synthesis would likely adapt these classical methods and explore modern approaches for creating novel analogs.

Classical Synthetic Routes to Barbiturate Scaffolds relevant to this compound

The foundational synthesis of barbiturates, the structural class to which this compound would belong, traditionally involves the condensation reaction between a malonic acid derivative and urea. This robust and versatile method allows for the introduction of various substituents at the 5-position of the barbiturate ring, which would be a key step in the synthesis of this compound and its derivatives.

Table 1: Potential Classical Synthetic Approach for this compound Scaffold

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Scaffold |

| Diethyl malonate derivative | Urea | Sodium ethoxide in ethanol | Barbiturate ring |

This classical approach provides a reliable foundation for producing the core structure. Modifications of the starting malonic ester would be the primary strategy for introducing the specific functionalities required for this compound.

Modern Approaches in this compound Analog Synthesis and Diversification

Modern synthetic organic chemistry offers a plethora of techniques that could be applied to the synthesis of this compound analogs with diverse functionalities. These methods could offer improved yields, stereoselectivity, and access to a wider range of chemical space for structure-activity relationship (SAR) studies.

Potential modern synthetic strategies could include:

Combinatorial Chemistry: Utilizing parallel synthesis techniques to rapidly generate a library of this compound analogs with systematic variations.

Flow Chemistry: Employing continuous flow reactors for safer, more efficient, and scalable synthesis of the barbiturate core and its derivatives.

Catalytic C-H Activation: Direct functionalization of the barbiturate scaffold to introduce novel substituents without the need for pre-functionalized starting materials.

Chemical Modifications and Derivatization Studies of this compound

The chemical modification of a lead compound like this compound is a cornerstone of medicinal chemistry research, aimed at elucidating its structure-activity relationships and improving its properties for research applications.

Strategies for Structural Elucidation of this compound Derivatives

A critical aspect of synthesizing new derivatives is the unambiguous determination of their chemical structures. A combination of spectroscopic and analytical techniques would be essential for the characterization of any newly synthesized this compound derivatives.

Table 2: Spectroscopic and Analytical Techniques for Structural Elucidation

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, stereochemistry |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns |

| Infrared (IR) Spectroscopy | Presence of key functional groups |

| X-ray Crystallography | Three-dimensional molecular structure |

These techniques, used in concert, would provide a complete picture of the molecular architecture of each this compound derivative, which is fundamental for understanding its chemical behavior and biological activity.

Investigation of Chemically Modified this compound for Enhanced Research Utility

The synthesis of chemically modified this compound analogs would be driven by the goal of creating tool compounds for research. These modifications could be designed to probe biological interactions, improve potency, or introduce functionalities for specific experimental assays.

Key areas of investigation would include:

Introduction of Reporter Groups: Attaching fluorescent tags or radioactive isotopes to this compound to enable visualization and quantification in biological systems.

Modification of Physicochemical Properties: Altering lipophilicity and polarity to influence cell permeability and distribution.

Probing Structure-Activity Relationships: Systematically modifying different parts of the this compound molecule to identify the key structural features responsible for its biological effects.

While no specific research on this compound is currently available, the established principles of synthetic and medicinal chemistry provide a clear roadmap for its future investigation. The synthesis of this compound and a diverse library of its analogs, coupled with rigorous structural elucidation and the strategic investigation of their properties, would be the foundational steps in understanding the potential of this compound as a research tool.

Molecular Mechanism of Action Research of Crotarbital: Preclinical Investigations

Exploration of Molecular Targets and Ligand-Target Interactions of Crotarbital

Barbiturates, as a class, are known to interact with several molecular targets within the central nervous system (CNS). Their primary mechanism of action involves the potentiation of the effects of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). news-medical.netnih.gov This interaction leads to a general depression of the CNS. news-medical.net

Receptor Binding Studies in Preclinical Models

Preclinical research has extensively characterized the binding of barbiturates to their primary molecular target, the GABA-A receptor. nih.gov The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride ion channel. news-medical.net

Barbiturates bind to a specific allosteric site on the GABA-A receptor, which is distinct from the binding site of GABA itself and also from the benzodiazepine (B76468) binding site. wikipedia.orgyoutube.com This binding leads to a conformational change in the receptor, which potentiates the effect of GABA. wikipedia.org Unlike benzodiazepines, which increase the frequency of the chloride channel opening, barbiturates increase the duration of time the channel remains open in response to GABA. wikipedia.orgyoutube.com At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA. nih.gov

In addition to their primary action on GABA-A receptors, barbiturates have been shown to have inhibitory effects on other receptors in the CNS. They can block AMPA and kainate receptors, which are subtypes of glutamate (B1630785) receptors, the principal excitatory neurotransmitters in the brain. nih.govwikipedia.org This dual action of enhancing inhibitory neurotransmission and suppressing excitatory neurotransmission contributes to their potent CNS depressant effects. wikipedia.org

Table 1: Summary of Barbiturate (B1230296) Receptor Interactions in Preclinical Models

| Receptor/Target | Type of Interaction | Consequence of Interaction |

|---|---|---|

| GABA-A Receptor | Positive Allosteric Modulator / Agonist (at high concentrations) | Increased duration of chloride channel opening, leading to neuronal hyperpolarization and inhibition. wikipedia.orgyoutube.com |

| AMPA/Kainate Receptors | Antagonist | Blockade of excitatory neurotransmission. nih.govwikipedia.org |

Enzymatic Activity Modulation by this compound in Research Systems

While direct studies on this compound's effect on specific enzymes are not available, the barbiturate class is well-known for its significant impact on hepatic enzyme activity, particularly the cytochrome P450 (CYP450) enzyme system. nih.govnih.gov

Phenobarbital (B1680315), a long-acting barbiturate, is a classic inducer of several CYP450 isoenzymes, including CYP1A2, CYP2B6, CYP2C9, and CYP3A4. nih.gov This enzyme induction accelerates the metabolism of various drugs that are substrates for these enzymes. nih.gov The ability of barbiturates to induce these enzymes is related to their chemical properties, such as their rate of metabolism. surrey.ac.uk Research in prokaryotic organisms has also shown that barbiturates can induce a cytochrome P-450-dependent fatty acid monooxygenase. nih.gov

Table 2: General Effects of Barbiturates on Enzymatic Activity

| Enzyme System | Effect | Implication |

|---|---|---|

| Cytochrome P450 (CYP1A2, 2B6, 2C9, 3A4/5) | Induction | Accelerated metabolism of other drugs, leading to potential drug-drug interactions. nih.gov |

Intracellular Signaling Pathway Modulation by this compound

The interaction of barbiturates with their molecular targets initiates a cascade of intracellular signaling events that ultimately lead to their pharmacological effects.

Identification of Key Signaling Cascades Affected by this compound

The primary signaling cascade affected by barbiturates is the GABAergic inhibitory signaling pathway. By binding to and modulating the GABA-A receptor, barbiturates directly influence the influx of chloride ions into the neuron. news-medical.netnamu.wiki This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential in response to excitatory stimuli. namu.wiki

Furthermore, some studies suggest that barbiturates may interact with the phosphoinositide-dependent pathway of signal transduction. researchgate.netnih.gov This could involve the inhibition of enzymes such as protein kinase C and phosphatidylinositol 4-phosphate kinase, which would, in turn, affect downstream signaling events related to calcium mobilization. researchgate.net

Downstream Molecular Effects and Biological Consequences of this compound Interactions

The immediate downstream molecular effect of barbiturate action at the GABA-A receptor is an increase in intracellular chloride concentration, leading to hyperpolarization of the postsynaptic neuron. namu.wiki This enhanced inhibitory tone in the CNS is responsible for the sedative, hypnotic, and anticonvulsant properties of this drug class. news-medical.netnih.gov

The biological consequences of these molecular events are a dose-dependent depression of the central nervous system, ranging from mild sedation to general anesthesia. news-medical.net The inhibition of excitatory pathways through the blockade of glutamate receptors further contributes to this CNS depression. nih.govwikipedia.org

Preclinical Pharmacological Characterization of Crotarbital

In Vitro Pharmacological Investigations of Crotarbital

In vitro studies are foundational in pharmacological research, providing a controlled environment to investigate the direct interaction of a compound with biological targets at the cellular and molecular level. For a barbiturate (B1230296) like this compound, these investigations would primarily focus on its effects on neuronal cells and relevant receptor systems.

Cell-based assays are instrumental in understanding how a compound affects cellular function in a physiologically relevant context. For this compound, these assays would likely involve neuronal cell lines or primary neurons to elucidate its effects on the central nervous system. A primary focus of such assays for barbiturates is their interaction with the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel that is the principal inhibitory neurotransmitter receptor in the brain. news-medical.netnih.gov

Key cell-based assays for characterizing this compound would include:

Patch-Clamp Electrophysiology: This technique would be employed on neurons to measure the ion flow through GABAA receptor channels in the presence of this compound. It is expected that this compound, like other barbiturates, would increase the duration of chloride channel opening induced by GABA, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. wikipedia.org

Fluorescent Imaging Plate Reader (FLIPR) Assays: These assays can be used to measure changes in intracellular calcium or membrane potential in response to this compound application. While the primary action of barbiturates is on chloride channels, downstream effects on neuronal activity can be monitored using these high-throughput methods.

Neuronal Viability Assays: To assess the potential cytotoxicity of this compound, assays such as the MTT or LDH assay would be performed on neuronal cell cultures.

| Assay Type | Cell Model | Endpoint Measured | Expected Effect of this compound |

|---|---|---|---|

| Patch-Clamp Electrophysiology | Primary Cortical Neurons | GABAA Receptor-Mediated Chloride Current Duration | Prolongation of channel opening |

| FLIPR Membrane Potential Assay | HEK293 cells expressing GABAA receptors | Changes in membrane potential | Hyperpolarization |

| MTT Assay | SH-SY5Y Neuroblastoma Cells | Cell Viability | Dose-dependent decrease at high concentrations |

Biochemical assays complement cell-based studies by providing a more direct measure of a compound's interaction with its molecular target, free from the complexities of a cellular environment. For this compound, these assays would primarily investigate its binding to and modulation of the GABAA receptor.

Key biochemical assays would include:

Radioligand Binding Assays: These assays would be used to determine the affinity of this compound for the barbiturate binding site on the GABAA receptor. By competing with a radiolabeled ligand, the binding affinity (Ki) of this compound can be determined.

Allosteric Modulation Assays: These experiments would assess the ability of this compound to enhance the binding of a GABAA receptor agonist, such as muscimol. This would confirm its role as a positive allosteric modulator of the receptor.

| Assay Type | Target | Parameter Determined | Expected Finding for this compound |

|---|---|---|---|

| Radioligand Binding Assay | GABAA Receptor Barbiturate Site | Binding Affinity (Ki) | High affinity binding |

| Allosteric Modulation Assay | GABAA Receptor | Enhancement of Agonist Binding | Increased affinity of GABA for its binding site |

Mechanistic Investigations of this compound in Preclinical Animal Models

In vivo studies in preclinical animal models are crucial for understanding the integrated physiological and behavioral effects of a compound. These studies provide insights into the pharmacodynamic properties of this compound in a whole organism.

The choice of animal model is critical for the relevance of preclinical findings. For a sedative-hypnotic agent like this compound, rodent models are most commonly used. nih.govim2pact.org

Mouse and Rat Models of Sedation and Hypnosis: These models are used to assess the sleep-inducing and sedative effects of this compound. Common tests include the loss of righting reflex, open-field test to measure locomotor activity, and the elevated plus maze to assess anxiolytic effects.

Models of Epilepsy: Given that some barbiturates possess anticonvulsant properties, this compound could be evaluated in animal models of seizures, such as the maximal electroshock (MES) test or the pentylenetetrazol (PTZ)-induced seizure model. nih.gov

Validation of these models involves ensuring that they produce reliable and reproducible results that are predictive of the compound's effects in humans.

Pharmacodynamic endpoints are the measurable effects of a drug on the body. For this compound, these would be focused on its central nervous system depressant effects.

Behavioral Assessments: Quantifiable behavioral measures are key endpoints. These include the duration of sleep (loss of righting reflex), reduction in locomotor activity, and changes in anxiety-like behaviors.

Electrophysiological Recordings: In vivo electroencephalography (EEG) can be used to monitor changes in brain wave patterns indicative of sedation and sleep.

Neurochemical Analysis: Techniques like microdialysis can be employed to measure the levels of neurotransmitters, such as GABA, in specific brain regions following this compound administration.

To connect the behavioral effects of this compound to its molecular mechanism of action, in vivo studies can be complemented with ex vivo analyses of tissues from treated animals.

Receptor Occupancy Studies: These studies would determine the extent to which this compound binds to GABAA receptors in the brain at behaviorally active doses. This is typically done using radiolabeled this compound or a competing radioligand.

Gene and Protein Expression Analysis: Techniques such as quantitative PCR (qPCR) and Western blotting can be used to examine if chronic administration of this compound leads to changes in the expression of GABAA receptor subunits or other relevant proteins in the brain.

Immunohistochemistry: This technique can be used to visualize the distribution of this compound in the brain and to identify the specific neuronal populations it affects.

| Animal Model | Pharmacodynamic Endpoint | Molecular/Cellular Measurement | Expected Outcome for this compound |

|---|---|---|---|

| Mouse | Duration of Loss of Righting Reflex | Brain GABAA Receptor Occupancy | Dose-dependent increase in sleep time correlated with receptor occupancy |

| Rat | Reduced Locomotor Activity in Open-Field Test | Changes in c-Fos expression in sedative-related brain regions | Decreased activity with corresponding changes in neuronal activation markers |

| Mouse | Protection against PTZ-induced seizures | Ex vivo electrophysiological recordings from brain slices | Increased seizure threshold and enhanced inhibitory postsynaptic currents |

Despite a comprehensive search for scientific literature on the chemical compound this compound, no specific preclinical data regarding its metabolic and biotransformation pathways, the enzymatic systems involved, or the characterization of its metabolites could be located.

General principles of drug metabolism, particularly for compounds within the barbiturate class, suggest that biotransformation likely occurs in the liver. This process typically involves two phases of metabolic reactions. Phase I reactions, often mediated by the cytochrome P450 enzyme system, introduce or expose functional groups on the parent molecule. Phase II reactions then conjugate these modified compounds with endogenous substances to increase their water solubility and facilitate excretion.

However, without specific studies on this compound, any discussion of its metabolic fate remains speculative. The precise metabolic pathways, the specific enzymes responsible for its biotransformation, and the chemical structures of its resulting metabolites have not been documented in the available scientific literature. Therefore, the detailed preclinical pharmacological characterization requested cannot be provided at this time.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Crotarbital and Analogues

Foundational Concepts of Structure-Activity Relationships Applied to Crotarbital

The principle of Structure-Activity Relationship (SAR) posits that the biological activity of a compound is directly related to its chemical structure. wikipedia.org For barbiturates like this compound, SAR studies focus on how modifications to the barbituric acid core and its substituents influence its sedative-hypnotic properties.

Key structural features of barbiturates that are typically investigated in SAR studies include:

Substituents at the C5 position: The nature of the two substituents at the fifth carbon of the barbituric acid ring is a primary determinant of hypnotic activity and duration of action. For optimal activity, the sum of the carbon atoms in these two side chains is generally between six and ten. scribd.com

Branching and Unsaturation: Increased branching in the C5 alkyl groups tends to enhance potency. scribd.com Similarly, the presence of double or triple bonds in these substituents can affect activity.

Acidity: The acidity of the barbiturate (B1230296), influenced by the lactam-lactim tautomerism, is important for the proper ratio of ionized to unionized forms, which affects membrane permeability. scribd.com

The core idea is that even minor structural changes can lead to significant alterations in biological activity. For instance, modifying the ethyl and crotyl groups of this compound would be expected to alter its potency, duration of action, and metabolic profile.

Experimental Methodologies for this compound SAR Analysis

Experimental SAR studies involve the systematic synthesis and biological evaluation of a series of structurally related compounds, or analogues. nih.gov For this compound, this would involve creating derivatives with variations in the C5 substituents and then assessing their biological effects.

Common experimental methodologies include:

Chemical Synthesis: A library of this compound analogues would be synthesized. This might involve replacing the crotyl group with other alkenyl or alkyl chains of varying lengths and branching, or modifying the ethyl group. A combinatorial approach, where different substituents are systematically combined, can be employed to generate a diverse set of analogues. nih.gov

In Vitro Assays: These laboratory-based assays measure the interaction of the compounds with their biological target. Barbiturates are known to act on GABA-A receptors. ucsb.edu Therefore, receptor binding assays would be conducted to determine the affinity of the this compound analogues for these receptors. researchgate.net Electrophysiological techniques, such as patch-clamp recordings, could also be used to measure the functional effects of the compounds on ion channel activity.

The data generated from these experiments, which correlate specific structural modifications with changes in biological activity, form the basis of the SAR for this compound and its analogues.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing a mathematical relationship between the chemical structure and biological activity. wikipedia.org This computational technique aims to predict the activity of novel compounds based on their structural features, thereby guiding the design of more potent and selective drugs. nih.gov

To create a QSAR model, the chemical structure of each molecule in a dataset must be converted into a set of numerical values known as molecular descriptors. ucsb.eduechemcom.com These descriptors quantify various aspects of the molecule's physicochemical properties. For a QSAR study of this compound and its analogues, a wide range of descriptors would be calculated, including:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight, number of atoms, and branching indices. echemcom.com

Electronic Descriptors: These relate to the electronic structure of the molecule, such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Geometrical (3D) Descriptors: These describe the three-dimensional shape and size of the molecule, including molecular surface area and volume.

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (log P), molar refractivity, and polarizability, which are crucial for predicting a molecule's pharmacokinetic behavior. echemcom.comechemcom.com

The selection of relevant descriptors is a critical step in building a robust QSAR model. Techniques like genetic algorithms can be used to identify the most informative descriptors from a large pool of calculated values. echemcom.com

Table 1: Examples of Molecular Descriptors Used in Barbiturate QSAR Studies

| Descriptor Type | Specific Descriptor | Relevance to Barbiturate Activity |

|---|---|---|

| Physicochemical | Log P (Octanol/Water Partition Coefficient) | Relates to lipophilicity and the ability to cross the blood-brain barrier. echemcom.comechemcom.com |

| Physicochemical | Molar Refractivity (MR) | Describes the volume occupied by a molecule and its polarizability. echemcom.comechemcom.com |

| Physicochemical | Polarizability (POL) | Indicates how easily the electron cloud of a molecule can be distorted. echemcom.comechemcom.com |

| Electronic | Dipole Moment | Influences intermolecular interactions and solubility. researchgate.net |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.eduresearchgate.net |

| Topological | Connectivity Indices | Quantify the degree of branching and connectivity within the molecular structure. |

Once the molecular descriptors are calculated for a series of this compound analogues with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. Various statistical and machine learning methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. echemcom.com

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. mdpi.com

Machine Learning Algorithms: More advanced methods like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and various tree-based models can capture complex, non-linear relationships between structure and activity. nih.govmdpi.com

Validation is a crucial step to ensure that the developed QSAR model is robust and has predictive power. nih.gov Common validation techniques include:

Internal Validation (Cross-Validation): The dataset is divided into multiple subsets. The model is trained on a portion of the data and tested on the remaining part. This process is repeated until every subset has been used as a test set. The leave-one-out (LOO) method is a common form of cross-validation. echemcom.com

External Validation: The model is trained on a "training set" of compounds and its predictive ability is then evaluated on an independent "test set" of compounds that were not used in the model development. mdpi.com

Y-Randomization: The biological activity values are randomly shuffled to ensure that the original correlation is not due to chance. A valid model should show a significant drop in performance with the randomized data. nih.gov

A well-validated QSAR model can then be used to predict the biological activity of virtual or newly synthesized this compound analogues, helping to prioritize the most promising candidates for further experimental investigation.

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Desired Value |

|---|---|---|

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). Measures the goodness-of-fit. | Close to 1 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability obtained from cross-validation. A high Q² indicates a robust model. | Close to 1 |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. | Low value |

Advanced Analytical Methodologies for Crotarbital Research

Chromatographic Techniques in Crotarbital Analysis for Research

Chromatography is a foundational technique for separating components from a mixture, making it essential for the analysis of this compound in complex samples. youtube.com The separation is achieved by distributing the sample between a stationary phase and a mobile phase. youtube.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method used to separate, identify, and quantify compounds dissolved in a solution. nih.govnih.gov It is a widely applied technique for separations and purifications in the pharmaceutical industry. sielc.com The process involves injecting a small liquid sample into a mobile liquid stream that passes through a column packed with a stationary phase. sielc.com The separation of a mixture's components is based on the different degrees of retention for each component within the column. sielc.com

Reversed-phase HPLC is the most common variant, where the mobile phase is typically polar and the stationary phase is non-polar. sielc.com The versatility of HPLC is enhanced by its compatibility with various detectors, such as UV-visible and mass spectrometry, which allows for the precise analysis of a wide array of substances. nih.gov While specific HPLC methods for this compound are not detailed in the available research, this technique is a standard for the analysis of small-molecule therapeutics and their metabolites. chromatographyonline.com The development of an HPLC method would involve optimizing the column, mobile phase, and detector to achieve the desired separation and sensitivity for this compound. chromatographyonline.com

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a common analytical technique used for separating and analyzing compounds that can be vaporized without decomposing. mastelf.com It is particularly suitable for volatile and semi-volatile organic molecules. youtube.com In GC, a sample is vaporized and carried by an inert mobile phase gas (such as helium or nitrogen) through a heated column containing a stationary phase. sciencepublishinggroup.comkhanacademy.org Components of the sample are separated based on their boiling points and interaction with the stationary phase, eluting from the column at different times, known as retention times. youtube.com

GC is a documented technique for the analysis of this compound. nist.govnist.gov Research data from a study involving the identification of barbiturates has provided specific chromatographic parameters for this compound using a packed column with an SE-30 active phase. nist.gov

| Parameter | Value/Description | Source |

|---|---|---|

| Column Type | Packed | nist.gov |

| Active Phase | SE-30 | nist.gov |

| Kovats' Retention Index (I) | 1620 | nist.gov |

| Conditions | Non-polar column, temperature ramp | nist.gov |

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information for identifying and quantifying compounds. ijstr.org It is applicable across diverse fields, including pharmaceutical analysis and metabolomics. ijstr.org The National Institute of Standards and Technology (NIST) has documented mass spectrum data for this compound obtained through electron ionization. nist.govnist.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with sub-ppm mass accuracy. thermofisher.com This capability is critical in drug metabolite identification. pnnl.gov Instruments such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers can deliver the resolution necessary to determine the elemental composition of metabolite ions and their fragments. thermofisher.compnnl.gov This high resolution allows for the differentiation of drug metabolites from isobaric endogenous components that may be present in a biological sample. pnnl.gov The ability to assign a specific molecular formula to a measured mass is a key advantage of HRMS in characterizing the biotransformation products of a parent drug like this compound. pnnl.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for this compound Characterization

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. eurekaselect.com

Liquid Chromatography-Mass Spectrometry (LC-MS) couples an HPLC system with a mass spectrometer. chromatographyonline.com This technique is highly sensitive and selective, making it a cornerstone of modern bioanalysis for both small and large molecules. chromatographyonline.comresearchgate.net LC-MS is particularly useful for analyzing compounds that are not sufficiently volatile for GC, including many drug metabolites. mdpi.com In a typical LC-MS workflow, the HPLC separates the parent drug from its metabolites, which are then ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratios and fragmentation patterns, aiding in their structural identification. nih.govusda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where a gas chromatograph is coupled to a mass spectrometer. youtube.com GC separates volatile compounds, which are then introduced into the mass spectrometer for detection and identification. ijstr.org This method is well-established for the analysis of barbiturates. nist.gov A comprehensive screening procedure for identifying barbiturates and their metabolites in urine has been developed using computerized GC-MS, which includes data for this compound. nist.gov The mass spectrometer provides detailed structural information on the separated compounds, allowing for their exact identification. ijstr.org

Spectroscopic Techniques for this compound Structural Research

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation and is a powerful tool for elucidating the structure of chemical compounds. jchps.comresearchgate.net

Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural characterization. eurekaselect.com NMR spectroscopy is an exceptionally powerful technique that provides detailed information about the atomic arrangement within a molecule, allowing for the determination of the carbon-hydrogen framework and how different parts of the molecule are connected. jchps.com It can be used to definitively identify the structure of a compound like this compound or its metabolites. vedomostincesmp.ru

Other spectroscopic methods, such as UV-visible spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy, provide complementary information. eurekaselect.com UV-visible spectroscopy can provide information about electronic transitions within the molecule, while FT-IR is used to identify the presence of specific functional groups based on their vibrational frequencies. eurekaselect.comresearchgate.net Together, these spectroscopic techniques are essential for the complete structural elucidation of this compound and its derivatives in a research context. slideshare.net

Theoretical and Computational Pharmacology of Crotarbital

Molecular Modeling and Simulation Approaches for Crotarbital Interactions

There is no available research on the molecular modeling and simulation of this compound.

Ligand-Protein Docking Studies

No ligand-protein docking studies involving this compound have been published.

Molecular Dynamics Simulations

There are no records of molecular dynamics simulations being performed on this compound.

In Silico Prediction of this compound's Biological Interactions and Pathways

No in silico predictions of this compound's biological interactions or pathways have been documented in research literature.

Chemoinformatics and Data Mining in this compound Research

A search of chemoinformatics and data mining literature reveals no specific research focused on this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Crotarbital, and how can researchers validate purity and structural integrity?

- Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) and mass spectrometry (MS). Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst ratios in detail .

Q. Which in vitro assays are most effective for characterizing this compound’s mechanism of action in neurological models?

- Methodological Answer: Prioritize cell-based assays such as electrophysiological patch-clamp studies to measure ion channel modulation (e.g., GABA_A receptors). Pair these with fluorescence-based calcium imaging to track intracellular signaling dynamics. Include positive/negative controls (e.g., diazepam for GABAergic activity) and validate results across ≥3 biological replicates to account for variability .

Q. How can researchers address solubility challenges in this compound during pharmacokinetic studies?

- Methodological Answer: Employ co-solvents (e.g., DMSO ≤1% v/v) or lipid-based nanoemulsions. Use dynamic light scattering (DLS) to assess particle size distribution in aqueous buffers. For in vivo studies, validate solubility via intravenous administration in rodent models, followed by LC-MS/MS plasma analysis to quantify bioavailability .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported efficacy data for this compound across different neuronal subtypes?

- Methodological Answer: Implement a factorial design to isolate variables such as receptor subunit composition (e.g., α1 vs. α5 subunits in GABA_A receptors). Use RNA interference (RNAi) to knock down specific subunits in cultured neurons and measure this compound’s dose-response curves. Apply multivariate ANOVA to analyze interactions between variables and address confounding factors .

Q. Which statistical approaches are optimal for analyzing dose-dependent variability in this compound’s metabolic half-life (t½)?

- Methodological Answer: Fit data to non-linear regression models (e.g., Michaelis-Menten kinetics) using tools like GraphPad Prism. For skewed distributions, apply non-parametric tests (Mann-Whitney U) or bootstrapping. Account for interspecies differences by stratifying data (e.g., murine vs. primate models) and report 95% confidence intervals .

Q. How can researchers optimize in vivo models to study this compound’s blood-brain barrier (BBB) permeability?

- Methodological Answer: Use transgenic mice expressing fluorescent BBB markers (e.g., claudin-5-GFP) and administer this compound intravenously. Harvest brain tissue at timed intervals for LC-MS/MS quantification. Compare with in situ perfusion techniques to calculate permeability-surface area (PS) coefficients. Validate findings using microdialysis in awake, freely moving rodents .

Q. What strategies mitigate batch-to-batch variability in this compound’s synthesis for large-scale preclinical trials?

- Methodological Answer: Standardize reaction conditions using process analytical technology (PAT) for real-time monitoring. Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use orthogonal analytical methods (e.g., X-ray diffraction for crystallinity, DSC for thermal stability) to ensure consistency. Document deviations in a failure mode and effects analysis (FMEA) log .

Methodological Best Practices

Q. How should researchers structure a meta-analysis to reconcile conflicting findings on this compound’s neurotoxicity thresholds?

- Guidelines: Follow PRISMA guidelines for systematic reviews. Extract data from ≥10 studies meeting inclusion criteria (e.g., peer-reviewed, in vivo mammalian models). Use random-effects models to account for heterogeneity. Perform sensitivity analyses by excluding outliers and stratifying by species, dose, and exposure duration. Report I² statistics to quantify variability .

Q. What ethical frameworks apply to human-derived neuronal cultures in this compound toxicity studies?

- Guidelines: Adhere to Declaration of Helsinki principles for human cell lines. Obtain informed consent for induced pluripotent stem cell (iPSC) sources. Anonymize donor data and submit protocols to institutional review boards (IRBs). Include ethics statements in publications, detailing oversight committee approvals and consent processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.